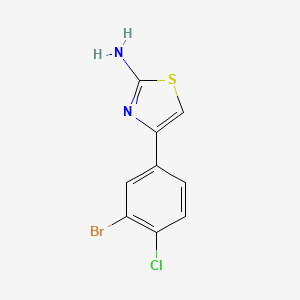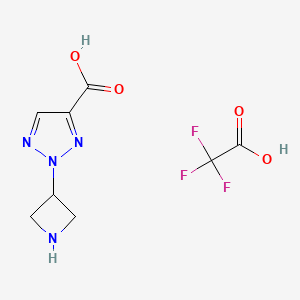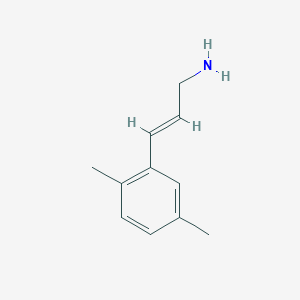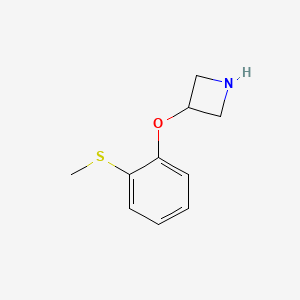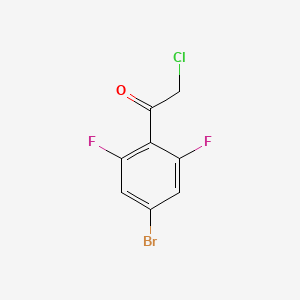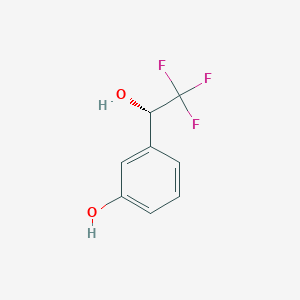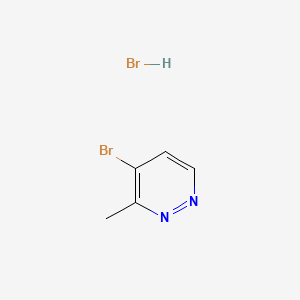
4-Bromo-3-methylpyridazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methylpyridazine hydrobromide is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom and a methyl group attached to the pyridazine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylpyridazine hydrobromide typically involves the bromination of 3-methylpyridazine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the pyridazine ring.
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylpyridazine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridazine ring.
Major Products Formed
Substitution Reactions: Products include 4-azido-3-methylpyridazine and 4-thiocyanato-3-methylpyridazine.
Oxidation Reactions: Products include 4-bromo-3-pyridazinecarboxylic acid and 4-bromo-3-pyridazinecarboxaldehyde.
Reduction Reactions: Products include 4-bromo-3-methyl-1,2-dihydropyridazine.
Scientific Research Applications
4-Bromo-3-methylpyridazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylpyridazine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the pyridazine ring can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methyl group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Bromo-3-methylpyridazine hydrobromide can be compared with other similar compounds such as:
4-Chloro-3-methylpyridazine: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
3-Methylpyridazine: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
4-Bromo-3-ethylpyridazine: Similar structure but with an ethyl group instead of a methyl group, leading to differences in steric and electronic properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the bromine atom and the methyl group, making it a valuable compound in various chemical and biological studies.
Properties
Molecular Formula |
C5H6Br2N2 |
|---|---|
Molecular Weight |
253.92 g/mol |
IUPAC Name |
4-bromo-3-methylpyridazine;hydrobromide |
InChI |
InChI=1S/C5H5BrN2.BrH/c1-4-5(6)2-3-7-8-4;/h2-3H,1H3;1H |
InChI Key |
FQQIJKLXJPONJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=N1)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


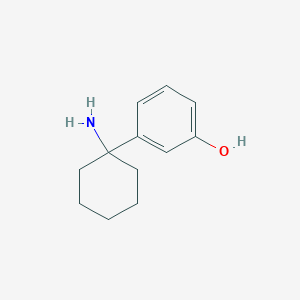
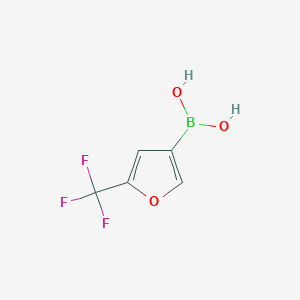
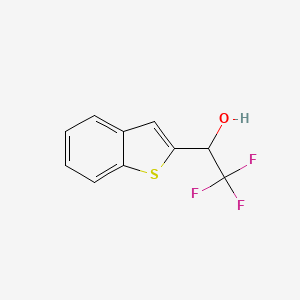
![3-[3-(Trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13604223.png)

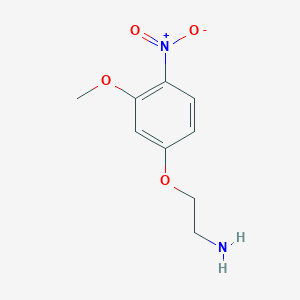
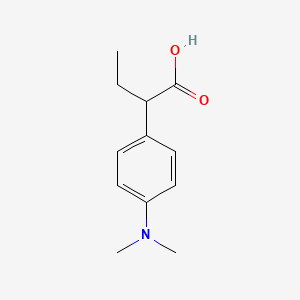
![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)
